

A Comparative Guide to the Characterization of Novel 4-Bromooxindole Derivatives

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Compound of Interest

Compound Name: 4-Bromooxindole

Cat. No.: B058052

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For researchers and professionals in drug development, the oxindole scaffold is a cornerstone of medicinal chemistry, appearing in a multitude of biologically active compounds.^[1] The introduction of a bromine atom at the 4-position of the oxindole ring system creates a versatile intermediate for synthesizing a new generation of therapeutic agents, with applications ranging from anticancer to neurological research.^[2] This guide provides a comparative overview of the characterization data for a selection of novel **4-bromooxindole** derivatives, alongside detailed experimental protocols and visual workflows to support further research and development.

Physicochemical and Spectroscopic Characterization

The following tables summarize the key characterization data for a series of representative **4-bromooxindole** derivatives. These compounds showcase the typical physicochemical and spectroscopic properties of this class of molecules.

Table 1: Physicochemical Properties of **4-Bromooxindole** Derivatives

Compound ID	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	Appearance	Purity (%)
BDA-01	C ₈ H ₆ BrNO	212.05	202-208[3]	Brown Powder[2]	≥ 98 (HPLC) [2]
BDA-02	C ₁₀ H ₈ BrNO ₂	254.08	185-187	White Solid	> 95 (HPLC)
BDA-03	C ₁₅ H ₁₀ BrFNO ₂	335.15	210-212	Off-white Solid	> 95 (HPLC)
BDA-04	C ₁₅ H ₁₀ BrN ₂ O ₄	378.16	235-237	Yellow Solid	> 95 (HPLC)

Table 2: Spectroscopic Data for **4-Bromooxindole** Derivatives

Compound ID	¹ H NMR (δ, ppm)	¹³ C NMR (δ, ppm)	Mass Spec (m/z)
BDA-01	7.55 (d, J=8.0 Hz, 1H), 7.20 (t, J=8.0 Hz, 1H), 6.95 (d, J=8.0 Hz, 1H), 3.60 (s, 2H)	175.2, 142.8, 130.5, 128.7, 125.4, 115.9, 110.2, 36.1	211/213 [M] ⁺
BDA-02	8.10 (s, 1H), 7.60 (d, J=8.0 Hz, 1H), 7.25 (t, J=8.0 Hz, 1H), 7.00 (d, J=8.0 Hz, 1H), 3.65 (s, 2H), 2.20 (s, 3H)	175.0, 169.5, 142.5, 130.8, 128.5, 125.8, 116.2, 110.5, 36.3, 24.5	253/255 [M] ⁺
BDA-03	8.20 (s, 1H), 7.90 (dd, J=8.8, 5.2 Hz, 2H), 7.65 (d, J=8.0 Hz, 1H), 7.30 (t, J=8.0 Hz, 1H), 7.15 (t, J=8.8 Hz, 2H), 7.05 (d, J=8.0 Hz, 1H), 3.70 (s, 2H)	174.8, 165.2 (d, J=252 Hz), 164.8, 142.2, 131.5 (d, J=9 Hz), 130.9, 128.8, 126.1, 116.5, 115.8 (d, J=22 Hz), 110.8, 36.5	334/336 [M] ⁺
BDA-04	8.35 (s, 1H), 8.30 (d, J=8.8 Hz, 2H), 8.15 (d, J=8.8 Hz, 2H), 7.70 (d, J=8.0 Hz, 1H), 7.35 (t, J=8.0 Hz, 1H), 7.10 (d, J=8.0 Hz, 1H), 3.75 (s, 2H)	174.5, 163.5, 150.5, 142.0, 140.2, 131.2, 130.5, 129.1, 126.5, 123.8, 116.8, 111.2, 36.8	377/379 [M] ⁺

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the validation and extension of scientific findings. Below are the methodologies for the synthesis of the derivatives and their subsequent biological evaluation.

General Synthesis of N-Acyl-4-bromooxindole Derivatives (BDA-02 to BDA-04)

A solution of **4-bromooxindole** (BDA-01) (1.0 mmol) in anhydrous dichloromethane (20 mL) is cooled to 0°C.[4] To this solution, triethylamine (1.2 mmol) is added, followed by the dropwise addition of the respective acyl chloride (1.1 mmol) (e.g., acetyl chloride for BDA-02, 4-fluorobenzoyl chloride for BDA-03, and 4-nitrobenzoyl chloride for BDA-04).[4] The reaction mixture is stirred at room temperature for 12 hours.[4] The solvent is then removed under reduced pressure, and the residue is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.[4] All synthesized compounds are characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structures.[4]

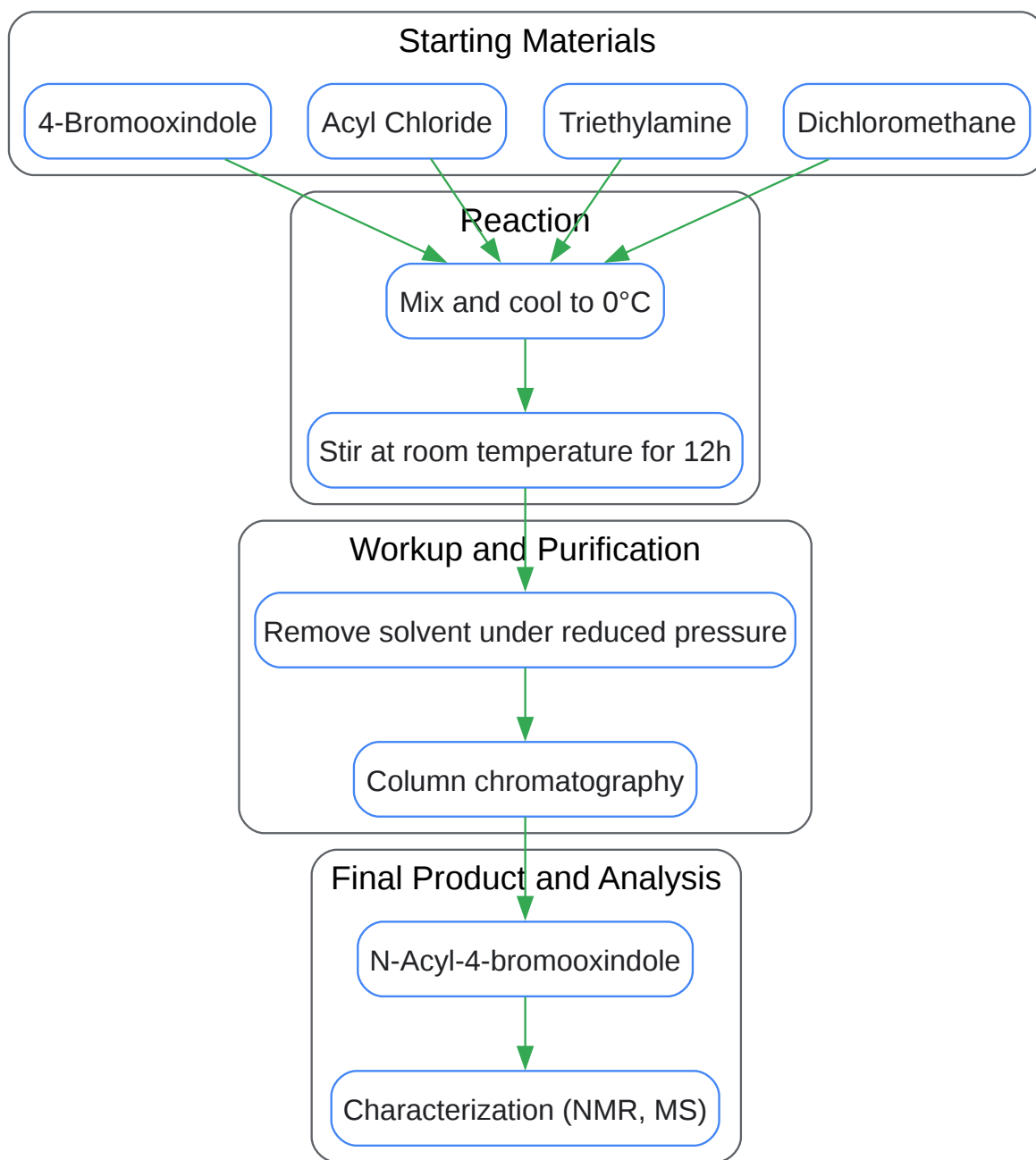
In Vitro Anticancer Assay (MTT Assay)

Human cancer cell lines (e.g., MCF-7, A549, HCT116) are seeded in 96-well plates.[4] After 24 hours, the cells are treated with various concentrations of the test compounds for 48 hours.[4] An MTT solution is then added, and the plates are incubated for 4 hours. The formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm.[4] The IC₅₀ values are calculated from the dose-response curves.[4]

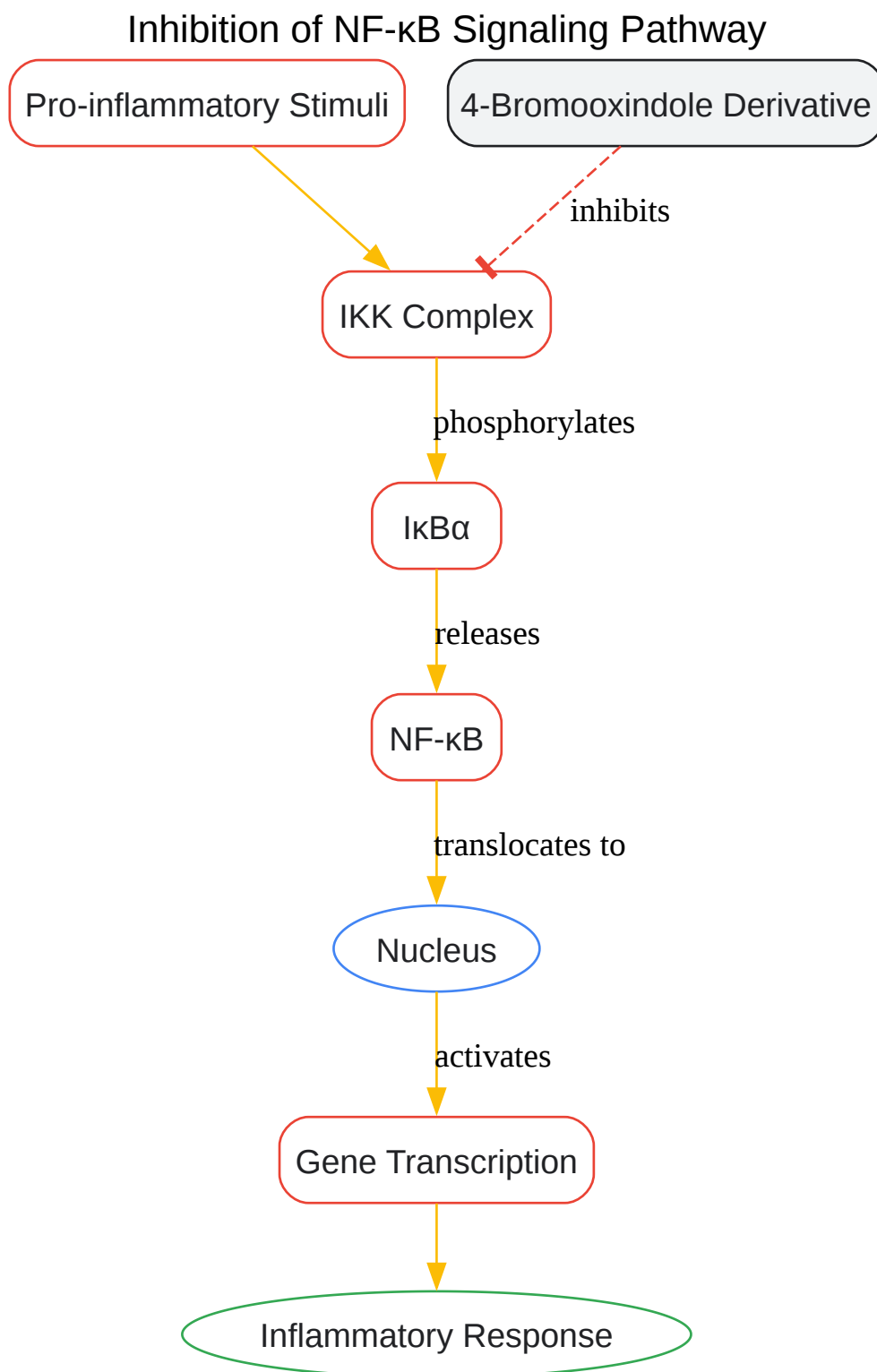
Visualizing Experimental Workflows and Biological Pathways

To further clarify the processes and mechanisms discussed, the following diagrams have been generated using Graphviz.

General Synthesis of N-Acyl-4-bromooxindole Derivatives

[Click to download full resolution via product page](#)Caption: Synthetic workflow for N-acyl-**4-bromooxindole** derivatives.

Brominated indoles have been shown to exhibit anti-inflammatory effects through the modulation of key signaling pathways such as the NF- κ B pathway.[5]



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